

# IUPAC name and synonyms for 3-(dimethylamino)-4-methylphenol

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## Compound of Interest

Compound Name: 3-(Dimethylamino)-4-methylphenol

Cat. No.: B091108

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## An In-Depth Technical Guide to 3-(dimethylamino)-4-methylphenol

This guide provides a comprehensive overview of **3-(dimethylamino)-4-methylphenol**, a substituted aminophenol of interest to researchers, scientists, and professionals in drug development. The document covers its chemical identity, physicochemical properties, a plausible synthetic route, and potential biological activities, with a focus on data presentation and experimental methodology.

## IUPAC Name and Synonyms

The compound with the chemical structure **3-(dimethylamino)-4-methylphenol** is systematically named **3-(dimethylamino)-4-methylphenol** according to IUPAC nomenclature. [1] It is also known by a variety of synonyms, which are listed in the table below.

Identifier Type	Value
IUPAC Name	3-(dimethylamino)-4-methylphenol
CAS Number	119-31-3
Synonyms	Phenol, 3-(dimethylamino)-4-methyl-; p-Cresol, 3-(dimethylamino)-; 2-Dimethylamino-4-hydroxytoluene; 3-(Dimethylamino)-p-cresol; NSC 7199

## Physicochemical and Computed Properties

**3-(dimethylamino)-4-methylphenol** is described as a red liquid with a phenolic odor.<sup>[1]</sup> It is moderately soluble in water.<sup>[1]</sup> A summary of its key physicochemical and computed properties is presented in the table below.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO	PubChem <sup>[1]</sup>
Molecular Weight	151.21 g/mol	PubChem <sup>[1]</sup>
Physical Description	Red liquid with a phenolic odor	CAMEO Chemicals <sup>[2]</sup>
Water Solubility	Moderately soluble	CAMEO Chemicals <sup>[2]</sup>
XLogP3-AA (Computed)	2.1	PubChem <sup>[1]</sup>
Hydrogen Bond Donor Count (Computed)	1	PubChem <sup>[1]</sup>
Hydrogen Bond Acceptor Count (Computed)	2	PubChem <sup>[1]</sup>
Rotatable Bond Count (Computed)	1	PubChem <sup>[1]</sup>
Topological Polar Surface Area (Computed)	23.5 Å <sup>2</sup>	PubChem <sup>[1]</sup>

Reactivity Profile: As a phenol, this compound behaves as a weak organic acid.<sup>[1][2]</sup> It is incompatible with strong reducing agents such as hydrides, nitrides, alkali metals, and sulfides.<sup>[1][2]</sup> Reactions with these materials can generate flammable hydrogen gas.<sup>[2]</sup> Heat is generated by the acid-base reaction between phenols and bases, which may initiate polymerization.<sup>[2]</sup>

## Synthesis of 3-(dimethylamino)-4-methylphenol

A plausible and efficient method for the synthesis of **3-(dimethylamino)-4-methylphenol** is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a

carbon atom, in this case, the ortho position of the phenolic hydroxyl group of p-cresol, with formaldehyde and a secondary amine, dimethylamine.

## Proposed Experimental Protocol: Mannich Reaction

This protocol is a representative procedure based on established methods for the Mannich reaction of phenols.

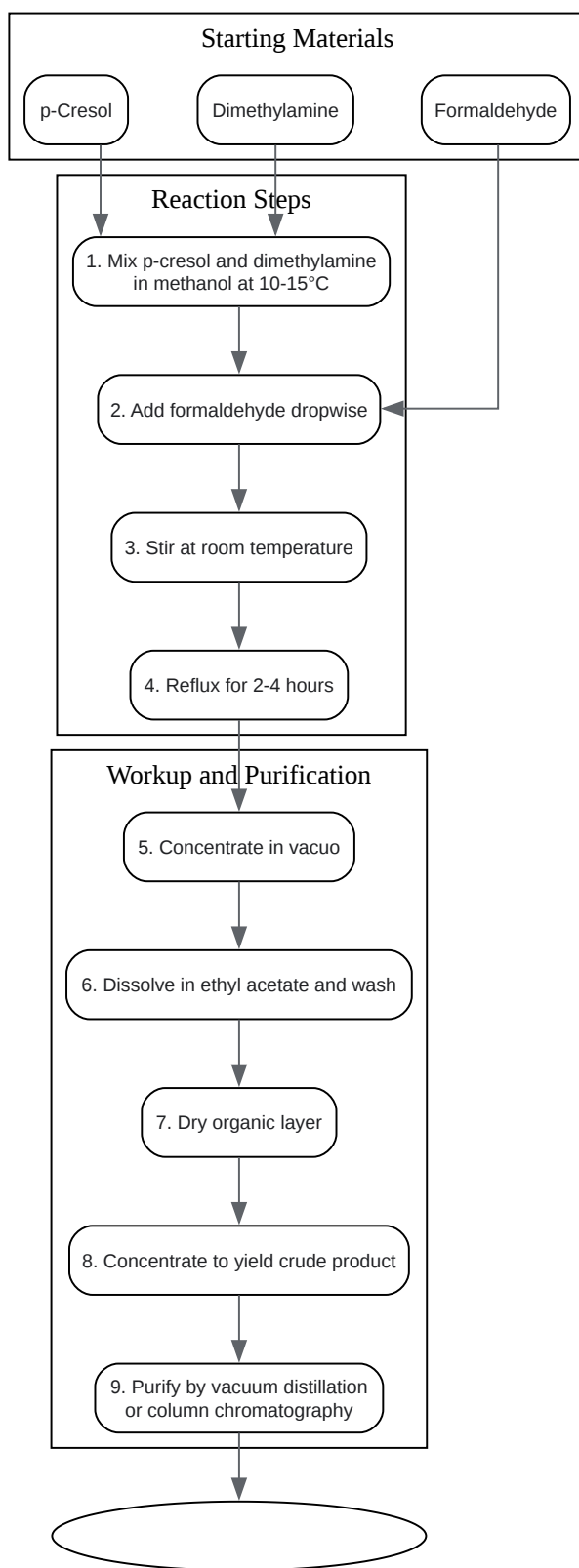
Materials:

- p-Cresol (4-methylphenol)
- Aqueous dimethylamine (25-40% solution)
- Aqueous formaldehyde (35-40% solution) or paraformaldehyde
- Methanol or Ethanol (as solvent)
- Hydrochloric acid (for pH adjustment and product isolation)
- Sodium hydroxide (for neutralization)
- Ethyl acetate or other suitable organic solvent (for extraction)
- Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol in methanol.
- Cool the solution in an ice bath to 10-15°C.
- To the stirred solution, add aqueous dimethylamine.
- Slowly add aqueous formaldehyde dropwise to the mixture over a period of 15-30 minutes, ensuring the temperature remains below 20°C.
- After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

- Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.
- Dissolve the residue in ethyl acetate and wash with water to remove any remaining water-soluble starting materials.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The final product can be purified by vacuum distillation or column chromatography on silica gel.



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A workflow diagram for the synthesis of **3-(dimethylamino)-4-methylphenol** via the Mannich reaction.

## Potential Biological Activity and Mechanism of Action

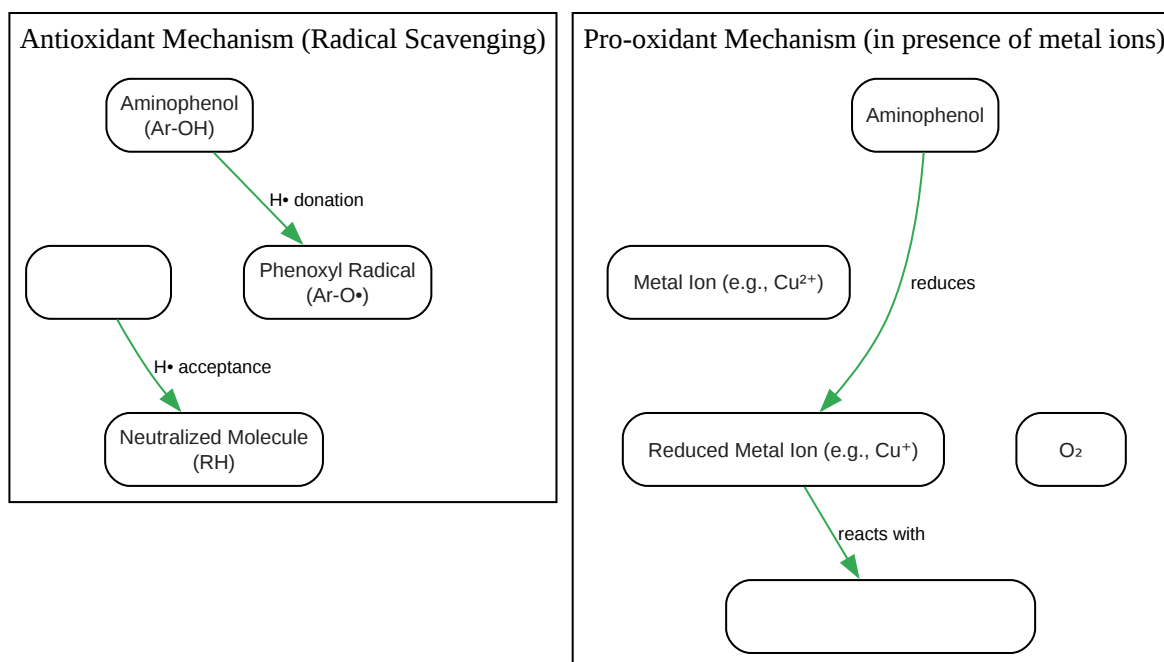
While specific biological data for **3-(dimethylamino)-4-methylphenol** is limited in publicly accessible literature, the broader class of aminophenols has been studied for its antioxidant and, paradoxically, pro-oxidant properties.

### Antioxidant Activity

The antioxidant capacity of aminophenols is generally attributed to the presence of both a hydroxyl (-OH) and an amino (-NH<sub>2</sub>) group on the aromatic ring.[3] These functional groups can donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions.[3] The position of the amino group relative to the hydroxyl group is crucial; ortho- and para-aminophenols typically exhibit potent radical scavenging activity, whereas meta-aminophenols are significantly less active.[3][4] In **3-(dimethylamino)-4-methylphenol**, the dimethylamino group is meta to the hydroxyl group, which may suggest a lower intrinsic radical scavenging activity compared to ortho or para isomers. However, the presence of the electron-donating methyl and dimethylamino groups could influence the redox potential of the phenolic hydroxyl group.

### Pro-oxidant Activity

Certain aminophenols, particularly ortho- and para-isomers, can exhibit pro-oxidant activity, especially in the presence of transition metal ions like copper.[4][5] They can reduce metal ions (e.g., Cu<sup>2+</sup> to Cu<sup>+</sup>), which then participate in Fenton-like reactions to generate reactive oxygen species (ROS).[4][5] This dual antioxidant/pro-oxidant character is a key area of investigation for potential therapeutic applications, such as in cancer therapy where ROS generation can induce apoptosis in cancer cells.



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A diagram illustrating the dual antioxidant and pro-oxidant mechanisms of aminophenols.

## Applications in Research and Drug Development

Given its structure, **3-(dimethylamino)-4-methylphenol** can be a valuable building block in medicinal chemistry and materials science.

- **Antioxidant Research:** It can be used as a model compound to study the structure-activity relationships of meta-aminophenol derivatives as antioxidants.
- **Drug Discovery Scaffold:** The phenolic hydroxyl and tertiary amine functionalities offer reactive sites for further chemical modification, making it a potential scaffold for the synthesis of more complex molecules with potential therapeutic activities.
- **Precursor for Novel Compounds:** Its structure is related to compounds that have shown biological activity, suggesting it could be a precursor for the development of novel anticancer

or anti-inflammatory agents.

## Safety and Handling

As with other phenolic and amino compounds, **3-(dimethylamino)-4-methylphenol** should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist. Handle in a well-ventilated area.
- Storage: Store in a cool, dry place in a tightly sealed container. The National Toxicology Program suggests storing this material in a refrigerator.<sup>[1]</sup>

In case of exposure, it is crucial to seek immediate medical attention. For eye contact, flush with plenty of water. For skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air.

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